molecular formula C12H10F2N2O2 B10911003 methyl 1-(2,3-difluorobenzyl)-1H-pyrazole-4-carboxylate

methyl 1-(2,3-difluorobenzyl)-1H-pyrazole-4-carboxylate

Cat. No.: B10911003
M. Wt: 252.22 g/mol
InChI Key: KYAKZVSRFONTLQ-UHFFFAOYSA-N
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Description

Methyl 1-(2,3-difluorobenzyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methyl ester group at the 4-position of the pyrazole ring and a 2,3-difluorobenzyl group attached to the nitrogen at the 1-position. The presence of fluorine atoms in the benzyl group can significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2,3-difluorobenzyl)-1H-pyrazole-4-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the 2,3-difluorobenzyl group: This step involves the alkylation of the pyrazole nitrogen with 2,3-difluorobenzyl bromide or chloride in the presence of a base such as potassium carbonate or sodium hydride.

    Esterification: The final step is the esterification of the carboxylic acid group at the 4-position of the pyrazole ring with methanol in the presence of an acid catalyst like sulfuric acid or a base like sodium methoxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2,3-difluorobenzyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzylic position to form the corresponding benzyl alcohol or benzaldehyde.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The fluorine atoms in the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde

    Reduction: Alcohol derivative of the ester

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

Methyl 1-(2,3-difluorobenzyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its potential bioactivity.

    Medicine: It could serve as a lead compound in drug discovery programs targeting specific diseases or conditions.

    Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of methyl 1-(2,3-difluorobenzyl)-1H-pyrazole-4-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-benzyl-1H-pyrazole-4-carboxylate: Lacks the fluorine atoms, which may result in different reactivity and bioactivity.

    Methyl 1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylate: Contains only one fluorine atom, potentially altering its chemical properties and interactions.

    Methyl 1-(3,4-difluorobenzyl)-1H-pyrazole-4-carboxylate: The position of the fluorine atoms is different, which can influence the compound’s reactivity and biological activity.

Uniqueness

The unique feature of methyl 1-(2,3-difluorobenzyl)-1H-pyrazole-4-carboxylate is the presence of two fluorine atoms at the 2 and 3 positions of the benzyl group. This can significantly impact its chemical reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H10F2N2O2

Molecular Weight

252.22 g/mol

IUPAC Name

methyl 1-[(2,3-difluorophenyl)methyl]pyrazole-4-carboxylate

InChI

InChI=1S/C12H10F2N2O2/c1-18-12(17)9-5-15-16(7-9)6-8-3-2-4-10(13)11(8)14/h2-5,7H,6H2,1H3

InChI Key

KYAKZVSRFONTLQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1)CC2=C(C(=CC=C2)F)F

Origin of Product

United States

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